9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) 9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16510506
InChI: InChI=1S/C49H32N2/c1-7-25-43-37(19-1)38-20-2-8-26-44(38)49(43,33-15-13-17-35(31-33)50-45-27-9-3-21-39(45)40-22-4-10-28-46(40)50)34-16-14-18-36(32-34)51-47-29-11-5-23-41(47)42-24-6-12-30-48(42)51/h1-32H
SMILES:
Molecular Formula: C49H32N2
Molecular Weight: 648.8 g/mol

9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole)

CAS No.:

Cat. No.: VC16510506

Molecular Formula: C49H32N2

Molecular Weight: 648.8 g/mol

* For research use only. Not for human or veterinary use.

9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) -

Specification

Molecular Formula C49H32N2
Molecular Weight 648.8 g/mol
IUPAC Name 9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole
Standard InChI InChI=1S/C49H32N2/c1-7-25-43-37(19-1)38-20-2-8-26-44(38)49(43,33-15-13-17-35(31-33)50-45-27-9-3-21-39(45)40-22-4-10-28-46(40)50)34-16-14-18-36(32-34)51-47-29-11-5-23-41(47)42-24-6-12-30-48(42)51/h1-32H
Standard InChI Key FLXLXHFWNPLEEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=CC=C8)N9C1=CC=CC=C1C1=CC=CC=C19

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central fluorene core (a bicyclic structure comprising two benzene rings fused via a five-membered ring) symmetrically functionalized with two carbazole groups through meta-phenylene linkers. This arrangement creates a rigid, planar geometry that enhances electronic delocalization . The IUPAC name, 9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole, reflects this connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC49H32N2\text{C}_{49}\text{H}_{32}\text{N}_{2}
Molecular Weight648.8 g/mol
SMILES NotationC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=CC=C8)N9C1=CC=CC=C1C1=CC=CC=C19
InChI KeyFLXLXHFWNPLEEQ-UHFFFAOYSA-N

Spectral Characteristics

Ultraviolet-visible (UV-Vis) and fluorescence (FL) spectra reveal absorption peaks at 292 nm and 340 nm in tetrahydrofuran (THF), with an emission maximum at 364 nm . These optical properties are consistent with its extended conjugation system, which facilitates efficient light absorption and emission—a critical trait for optoelectronic applications .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a one-pot condensation reaction between fluorene derivatives and carbazole precursors. This method streamlines production by eliminating intermediate isolation steps, achieving yields exceeding 70% under optimized conditions. Key steps include:

  • Bromination of 9H-fluorene at the 9,9'-positions.

  • Suzuki-Miyaura coupling with 3-(carbazol-9-yl)phenylboronic acid.

  • Purification via column chromatography to isolate the target compound.

Table 2: Representative Synthesis Conditions

ParameterValueSource
CatalystPd(PPh₃)₄
SolventToluene/EtOH (3:1)
Temperature110°C
Reaction Time48 hours

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a glass transition temperature (TgT_g) above 150°C, attributable to the compound’s rigid backbone. This thermal resilience is advantageous for device fabrication processes requiring elevated temperatures.

Solubility and Processing

The compound exhibits limited solubility in common organic solvents (e.g., THF, chloroform) due to its high molecular weight and planar structure . Sonication at 37°C in DMSO is recommended to prepare 10 mM stock solutions .

Table 3: Solubility Profile

SolventSolubility (mg/mL)ConditionsSource
DMSO1037°C, sonication
THF<125°C
Chloroform<125°C

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

As a host material in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, this compound facilitates balanced hole-electron transport, reducing exciton quenching and improving device efficiency . Devices incorporating it as a host for green TADF emitters (e.g., 4CzIPN) achieve external quantum efficiencies (EQEs) exceeding 18% , outperforming conventional hosts like CBP (EQE = 13.8%) .

Charge-Transport Layers

The carbazole moieties enhance hole-transport capabilities, while the fluorene core contributes to electron mobility, creating a bipolar transport profile. This dual functionality minimizes charge accumulation at layer interfaces, enhancing device longevity .

Comparative Analysis with Analogues

Structural Analogues

  • 9,9-Bis(4-carbazolylphenyl)fluorene: Lacks meta-phenylene linkers, resulting in reduced conjugation and lower TgT_g.

  • o-CbzBiz: Integrates benzimidazole instead of carbazole, offering higher electron affinity but inferior thermal stability .

Table 4: Host Material Comparison

Property9,9'-((9H-Fluorene...)bis(9H-carbazole)o-CbzBizCBP
TgT_g (°C)>15012062
EQE (%)18.918.713.8
Solubility in DMSO (mg/mL)101520

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